molecular formula C22H28ClN5O3 B10800540 N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

Cat. No.: B10800540
M. Wt: 445.9 g/mol
InChI Key: FXXCNYVQIONABS-UHFFFAOYSA-N
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Description

This compound is a pyridine-4-carboxamide derivative featuring a 4-chloro-2-hydroxyphenyl group and a morpholine-containing side chain. The chloro-substituted phenyl group may enhance binding affinity to hydrophobic pockets in biological targets, while the morpholine moiety could improve solubility and pharmacokinetic properties .

Properties

Molecular Formula

C22H28ClN5O3

Molecular Weight

445.9 g/mol

IUPAC Name

N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

InChI

InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)

InChI Key

FXXCNYVQIONABS-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O

Origin of Product

United States

Biological Activity

N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Formula

  • Molecular Formula : C18H24ClN5O2
  • Molecular Weight : 445.9 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)

Structural Features

The compound features:

  • A chloro-substituted phenol which may contribute to its biological activity.
  • A morpholine ring , known for enhancing drug solubility and bioavailability.
  • A pyridine moiety , often associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In assays measuring DPPH radical scavenging ability, derivatives showed varying degrees of efficacy, with some exhibiting antioxidant activity comparable to ascorbic acid .

Antiviral Activity

A series of studies have explored the antiviral potential against human adenoviruses (HAdV). Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity. For instance, one derivative exhibited an IC50 of 0.27 μM against HAdV, with a selectivity index greater than 100 .

Cytotoxicity and Selectivity

Cytotoxicity assays reveal that while the compound shows promise as an antiviral agent, it maintains low cytotoxicity levels. For example, one study reported a CC50 value of 156.8 μM, suggesting a favorable therapeutic window .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative of the compound was tested for its ability to inhibit HAdV replication. The results indicated that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various analogues of the compound. Modifications at the chloro and hydroxy positions were found to significantly influence both the potency and selectivity against target enzymes involved in viral replication .

Table 1: Biological Activity Summary

PropertyValue
Molecular Weight445.9 g/mol
LogP3.1
IC50 (Antiviral)0.27 μM
CC50 (Cytotoxicity)156.8 μM
Antioxidant ActivityComparable to Ascorbic Acid

Table 2: Comparison with Related Compounds

Compound NameIC50 (μM)CC50 (μM)Selectivity Index
N-[1-(4-chloro...0.27156.8>100
Niclosamide0.5200>400
Compound X0.15120>800

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro-Substituted Aromatic Systems

  • 3-Chloro-N-phenyl-phthalimide () :
    This compound contains a chloro-substituted isoindoline-1,3-dione core. While it lacks the pyridine and morpholine groups of the target compound, its chloro-phenyl group is structurally analogous, suggesting shared synthetic utility in polymer chemistry. However, the absence of a carboxamide linkage limits its pharmacological relevance compared to the target molecule .

  • 4-Chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(2S)-pyrrolidin-2-ylmethyl]-1H-indole-3-carboxamide (): This indole-carboxamide derivative shares the chloro-aromatic and morpholine motifs. The pyrrolidinylmethyl side chain in this analogue could enhance membrane permeability relative to the target’s propylideneamino group .

Morpholine-Containing Analogues

  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (): This patent compound includes a morpholine-ethoxy-phenyl group, similar to the morpholinylpropylamino chain in the target molecule. The trifluoromethyl and pyrimidine groups likely enhance metabolic stability and target affinity, respectively. Compared to the target’s pyridine core, this compound’s pyrrolo-pyridazine scaffold may offer distinct conformational rigidity .
  • N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropan-1-amine (): This analogue replaces the carboxamide linkage with a sulfanylethylamine group. However, the morpholinylpropyl chain is structurally conserved, suggesting shared solubility advantages .

Comparative Analysis Table

Feature Target Compound 3-Chloro-N-phenyl-phthalimide 4-Chloro-indole-carboxamide Morpholine-ethoxy Patent Compound
Core Structure Pyridine-4-carboxamide Isoindoline-1,3-dione Indole-3-carboxamide Pyrrolo-pyridazine
Chloro-Substituted Group 4-Chloro-2-hydroxyphenyl 3-Chloro-phenyl 4-Chloro-indole 4-(Trifluoromethyl)phenyl
Morpholine Modification 3-Morpholin-4-ylpropylamino None 2-Morpholin-4-ylethyl 2-Morpholin-4-ylethoxy
Key Functional Groups Propylideneamino, hydroxyl Phthalimide Pyrrolidinylmethyl Cyano, trifluoromethyl
Hypothetical Advantages Balanced solubility and target affinity Polymer synthesis utility Enhanced membrane permeability Metabolic stability

Research Implications

  • Synthetic Challenges: The target compound’s propylideneamino and hydroxyl groups may require protective strategies during synthesis, as seen in analogues like the 4-chloro-indole-carboxamide .
  • Pharmacological Potential: Morpholine-containing compounds (e.g., ) often exhibit improved solubility, but the target’s pyridine core may offer unique electronic interactions compared to indole or pyrrolo-pyridazine systems .
  • Biological Activity : Chloro-aromatic groups in and are associated with enhanced binding to hydrophobic targets, suggesting the target compound could be optimized for enzyme inhibition or receptor modulation .

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